molecular formula C11H14ClN3O2 B1455428 (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1306606-21-2

(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No. B1455428
M. Wt: 255.7 g/mol
InChI Key: OYPBBNIZNDOVIC-UHFFFAOYSA-N
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Description

“(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a methoxyphenyl group and a methyl group .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied using single crystal X-ray diffraction methods. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been revealed .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives often involve annulation reactions, followed by desulfurization/intramolecular rearrangement .

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized and characterized through various chemical methods. For example, the synthesis of related oxadiazole compounds involves condensation reactions, showcasing the compound's applicability in creating novel chemical entities with potential biological activities. These synthesis techniques are important for developing new materials with specific properties, such as improved stability or enhanced biological activity (Shimoga, Shin, & Kim, 2018).

Luminescence Properties

Research on oxadiazole derivatives, including those similar to the specified compound, has shown significant luminescence properties. These findings are crucial for developing materials for optical applications, such as organic light-emitting diodes (OLEDs) or fluorescence-based sensors. The high luminescence quantum yield of certain derivatives indicates their potential for efficient energy conversion in optoelectronic devices (Mikhailov et al., 2016).

Antibacterial Activity

Several studies have explored the antibacterial activities of oxadiazole derivatives. These compounds, including those structurally related to (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, exhibit significant activity against various bacterial strains. This highlights their potential as lead compounds for developing new antibacterial agents, addressing the need for novel treatments due to the rising antibiotic resistance (Rai et al., 2009).

Biological Interactions and Potential Therapeutic Applications

Research has also delved into the interactions of oxadiazole derivatives with biological systems, such as their role in inhibiting specific enzymes or their cytotoxic effects on cancer cell lines. These studies are foundational for the development of new therapeutic agents targeting specific pathways involved in disease processes. The potential therapeutic applications of these compounds, based on their interactions with biological targets, offer promising avenues for drug development (Dukanya et al., 2020).

Future Directions

The future directions for research on “(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” and similar compounds could involve further exploration of their anticancer potential, as well as their potential as inhibitors of various enzymes . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazole derivatives with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-7-13-11(14-16-7)10(12)8-5-3-4-6-9(8)15-2;/h3-6,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPBBNIZNDOVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=CC=C2OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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